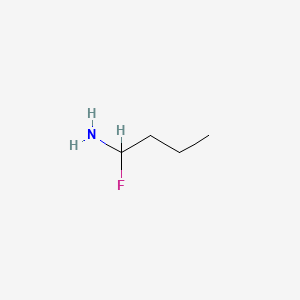
1-Fluorobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorobutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the first carbon of a butyl chain, with an amine group (-NH2) also attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 1-bromobutane with ammonia, followed by fluorination. The reaction conditions typically involve:
Nucleophilic Substitution: 1-bromobutane reacts with ammonia in an ethanol solvent at elevated temperatures to form butan-1-amine.
Fluorination: The resulting butan-1-amine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to replace the hydrogen atom with a fluorine atom, yielding this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive fluorinating agents.
Chemical Reactions Analysis
1-Fluorobutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated amides or nitriles using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to fluorinated alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming derivatives like fluorinated ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like isocyanates or chloroformates under mild conditions.
Major Products:
Oxidation: Fluorinated amides or nitriles.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated ureas or carbamates
Scientific Research Applications
1-Fluorobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can modulate biological activity.
Medicine: Explored for its potential in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluorobutan-1-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to specific receptors or enzymes. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparison with Similar Compounds
1-Fluorobutan-1-amine can be compared with other fluorinated amines such as:
- 1-Fluoropropan-1-amine
- 1-Fluoroethan-1-amine
- 1-Fluoropentan-1-amine
Uniqueness:
- Chain Length: The butyl chain in this compound provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and reactivity.
- Fluorine Position: The position of the fluorine atom at the first carbon can significantly affect the compound’s electronic properties and reactivity compared to other fluorinated amines .
Properties
CAS No. |
80539-86-2 |
|---|---|
Molecular Formula |
C4H10FN |
Molecular Weight |
91.13 g/mol |
IUPAC Name |
1-fluorobutan-1-amine |
InChI |
InChI=1S/C4H10FN/c1-2-3-4(5)6/h4H,2-3,6H2,1H3 |
InChI Key |
LXWVHANKUPRRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















